

# Biophysical Characterization of PK7088 Binding to the p53-Y220C Mutant: A Technical Guide

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## Compound of Interest

Compound Name: PK7088

Cat. No.: B1139272

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This technical guide provides an in-depth overview of the biophysical and cellular characterization of **PK7088**, a small molecule designed to reactivate the tumor suppressor function of the p53-Y220C mutant. The Y220C mutation is a common oncogenic mutation that destabilizes the p53 protein, rendering it non-functional. **PK7088** binds to a unique crevice created by this mutation, stabilizing the protein and restoring its wild-type conformation and activity.

## Quantitative Binding and Stability Data

The interaction between **PK7088** and the p53-Y220C core domain has been quantified using various biophysical techniques. The key binding and stability parameters are summarized below.

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	≈ 140 μM	Nuclear Magnetic Resonance (NMR) Spectroscopy	[1][2]
Thermal Stabilization (ΔTm)	~1 °C at 350 μM	Differential Scanning Fluorimetry (DSF)	[1][2]

## Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of **PK7088** to p53-Y220C are outlined below. These protocols are synthesized from published literature and common laboratory practices.

### Protein Expression and Purification of p53-Y220C Core Domain (residues 94-312)

- **Expression:** The human p53 core domain (residues 94-312) with the Y220C mutation is typically expressed in *E. coli* BL21(DE3) cells. For NMR studies, the protein is expressed in M9 minimal media supplemented with  $^{15}\text{N}$ -ammonium chloride and/or  $^{13}\text{C}$ -glucose for isotopic labeling.
- **Lysis:** Cells are harvested and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, and 5 mM  $\beta$ -mercaptoethanol, supplemented with protease inhibitors.
- **Affinity Chromatography:** The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with lysis buffer containing 250 mM imidazole.
- **His-tag Cleavage:** The N-terminal histidine tag is cleaved by incubation with TEV protease overnight at 4°C.
- **Ion-Exchange Chromatography:** The cleaved protein is further purified using a cation exchange column (e.g., HiTrap SP HP) to remove the TEV protease and any remaining impurities.
- **Size-Exclusion Chromatography:** The final purification step is performed using a size-exclusion chromatography column (e.g., Superdex 75) to obtain a homogenous and monomeric protein sample. The protein is exchanged into the final buffer required for subsequent biophysical assays.

### Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of the p53-Y220C mutant in the presence and absence of **PK7088**.

- Reaction Setup:
  - Prepare a master mix containing 10  $\mu$ M of purified p53-Y220C core domain and 5x SYPRO Orange dye in a buffer of 25 mM HEPES pH 7.2, 150 mM NaCl.
  - In a 96-well qPCR plate, add the master mix to each well.
  - Add varying concentrations of **PK7088** (solubilized in DMSO) to the wells. Ensure the final DMSO concentration is constant across all wells (typically  $\leq 1\%$ ). Include a DMSO-only control.
- Data Acquisition:
  - The plate is sealed and placed in a real-time PCR instrument.
  - The temperature is ramped from 25°C to 95°C with a heating rate of 1°C/minute.
  - Fluorescence is monitored using the appropriate excitation and emission wavelengths for SYPRO Orange (e.g., 492 nm excitation, 610 nm emission).
- Data Analysis:
  - The melting temperature ( $T_m$ ) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The  $T_m$  is the temperature at which 50% of the protein is unfolded.
  - The change in melting temperature ( $\Delta T_m$ ) is calculated by subtracting the  $T_m$  of the protein with DMSO from the  $T_m$  of the protein with **PK7088**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$ - $^{15}\text{N}$  Heteronuclear Single Quantum Coherence (HSQC) NMR is employed to monitor the chemical shift perturbations in the p53-Y220C backbone upon binding of **PK7088** and to determine the dissociation constant ( $K_d$ ).

- Sample Preparation:

- A solution of uniformly  $^{15}\text{N}$ -labeled p53-Y220C core domain (typically 50-100  $\mu\text{M}$ ) is prepared in an NMR buffer (e.g., 25 mM phosphate buffer pH 7.2, 150 mM NaCl, 5 mM DTT, 10%  $\text{D}_2\text{O}$ ).
- A concentrated stock solution of **PK7088** is prepared in the same buffer with a known concentration of DMSO- $\text{d}_6$ .
- Titration and Data Acquisition:
  - A series of  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectra are acquired at a constant temperature (e.g.,  $25^\circ\text{C}$ ) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
  - The first spectrum is of the protein alone. Subsequent spectra are recorded after sequential additions of the **PK7088** stock solution to the protein sample.
- Data Analysis:
  - The spectra are processed and analyzed to identify residues with significant chemical shift perturbations upon addition of **PK7088**.
  - The chemical shift changes are plotted against the molar ratio of ligand to protein.
  - The dissociation constant ( $K_d$ ) is determined by fitting the titration data to a suitable binding isotherm equation.

## X-ray Crystallography of p53-Y220C in complex with PK7242

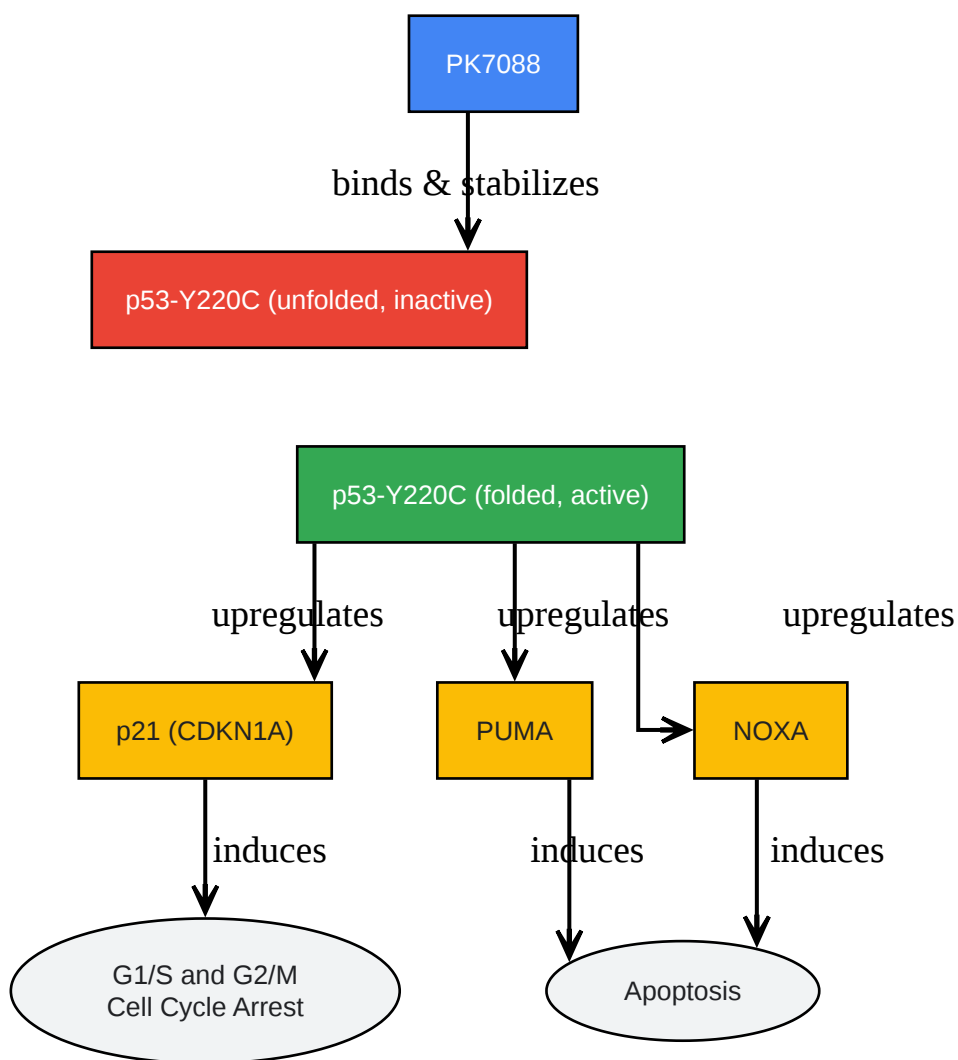
Due to the limited solubility of **PK7088**, a more soluble analog, PK7242, was used for structural studies.

- Crystallization:
  - The purified p53-Y220C core domain is concentrated to 10-15 mg/mL.
  - The protein is mixed with a 2 to 5-fold molar excess of PK7242.

- Crystals are grown using the hanging drop vapor diffusion method by mixing the protein-ligand solution with a reservoir solution (e.g., 0.1 M MES pH 6.5, 1.6 M ammonium sulfate).
- Data Collection and Structure Determination:
  - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
  - X-ray diffraction data are collected at a synchrotron source.
  - The structure is solved by molecular replacement using a known p53 core domain structure as a search model.
  - The structure is refined to yield the final model of the p53-Y220C-PK7242 complex.

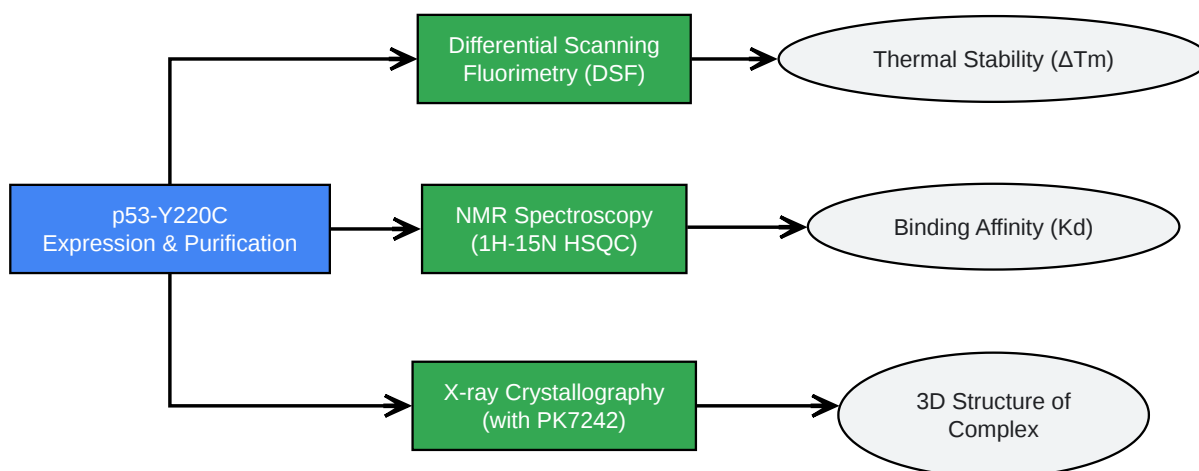
## Signaling Pathways and Experimental Workflows

The binding of **PK7088** to the p53-Y220C mutant restores its ability to function as a transcription factor, leading to the activation of downstream signaling pathways that control cell cycle and apoptosis.



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Caption: **PK7088**-mediated reactivation of p53-Y220C signaling.



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## References

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